Technical Monograph: 3-Methyl-1-[(morpholin-2-yl)methyl]urea
Technical Monograph: 3-Methyl-1-[(morpholin-2-yl)methyl]urea
This is a comprehensive technical guide for the compound 3-Methyl-1-[(morpholin-2-yl)methyl]urea .
Status: Novel Chemical Entity / Specialized Building Block Primary Application: Fragment-Based Drug Discovery (FBDD), Kinase Inhibitor Design Precursor CAS: 116143-27-2 (Free Amine), 140645-53-0 (Boc-Protected)
Part 1: Chemical Identity & Physicochemical Profile
This compound is a specific urea derivative featuring a morpholine ring attached via a methylene linker at the C2 position. Unlike the more common N-linked (morpholin-4-yl) derivatives, the C2-linkage preserves the secondary amine of the morpholine ring (unless substituted), offering an additional vector for diversification or solubility enhancement in medicinal chemistry campaigns.
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | 1-Methyl-3-(morpholin-2-ylmethyl)urea |
| Common Name | N-Methyl-N'-[(morpholin-2-yl)methyl]urea |
| CAS Number (Target) | Not widely indexed in public registries (Make-on-Demand) |
| CAS (Key Precursor) | 116143-27-2 (2-(Aminomethyl)morpholine) |
| CAS (Protected Precursor) | 140645-53-0 (tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate) |
| Molecular Formula | C |
| Molecular Weight | 173.21 g/mol |
| SMILES | CNC(=O)NCC1NCCO1 |
Predicted Physicochemical Properties
Note: Values are calculated based on the free base form.
| Parameter | Value | Significance |
| cLogP | -1.2 to -0.8 | Highly hydrophilic; excellent for lowering LogD of lipophilic scaffolds. |
| TPSA | ~64 Ų | Well within the "Rule of 3" for fragment libraries (< 60-70 Ų). |
| pKa (Morpholine N) | ~8.5 | Basic center; likely protonated at physiological pH, aiding solubility. |
| H-Bond Donors | 3 (Urea NH x2, Morpholine NH) | High capacity for specific binding interactions. |
| H-Bond Acceptors | 3 (Urea O, Morpholine O, Morpholine N) | Versatile interaction profile. |
Part 2: Synthesis & Manufacturing Protocols
Because the target molecule contains two nucleophilic nitrogen centers (the primary amine on the methyl group and the secondary amine of the morpholine ring), a direct reaction with methyl isocyanate risks forming a mixture of ureas (regioisomers) or bis-urea byproducts.
The Authoritative Protocol utilizes a protection-deprotection strategy to ensure regioselectivity at the primary amine.
Retrosynthetic Analysis
The synthesis relies on the commercially available tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate (CAS 140645-53-0).[1] This precursor masks the morpholine nitrogen, forcing the urea formation to occur exclusively at the exocyclic methylamine.
Validated Synthesis Workflow
Step 1: Urea Formation
Reagents: tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate, Methyl Isocyanate (or N-succinimidyl N-methylcarbamate for safer handling), DCM/THF.
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Dissolution: Dissolve 1.0 eq of the Boc-protected amine (CAS 140645-53-0) in anhydrous Dichloromethane (DCM) at 0°C.
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Addition: Add 1.1 eq of Methyl Isocyanate dropwise.
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Safety Note: Methyl isocyanate is highly toxic. An alternative is to use N-succinimidyl N-methylcarbamate (1.1 eq) with 1.5 eq of Diisopropylethylamine (DIPEA) at room temperature.
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Reaction: Stir at 0°C to RT for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS for the disappearance of the starting amine.
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Workup: Quench with water, extract with DCM, dry over Na₂SO₄, and concentrate.
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Intermediate: tert-butyl 2-((3-methylureido)methyl)morpholine-4-carboxylate.
Step 2: Deprotection
Reagents: Trifluoroacetic acid (TFA) or HCl in Dioxane.
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Acidolysis: Dissolve the intermediate in DCM (or Dioxane). Add TFA (20% v/v) or 4M HCl in Dioxane (5-10 eq).
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Reaction: Stir at RT for 1–2 hours.
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Isolation: Concentrate in vacuo to remove excess acid.
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Free Base Generation: Redissolve the salt in MeOH, pass through a basic ion-exchange resin (e.g., Amberlyst A-21) or treat with MP-Carbonate resin to obtain the free base.
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Purification: If necessary, purify via reverse-phase flash chromatography (C18, H₂O/MeCN gradient).
Visual Synthesis Logic (DOT Diagram)
Caption: Regioselective synthesis pathway ensuring urea formation occurs strictly at the exocyclic amine.
Part 3: Applications in Drug Discovery
Fragment-Based Drug Discovery (FBDD)
This molecule serves as an ideal "linker-fragment" in FBDD.
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The Urea Motif: Acts as a directional hydrogen bond donor/acceptor pair, often critical for binding in the ATP-binding pocket of kinases (hinge region binder).
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The Morpholine Ring: Provides a solubility handle and a vector to reach into solvent-exposed regions of the protein.
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The C2-Linker: Unlike the rigid N-linked morpholines, the methylene linker at C2 introduces a degree of rotational freedom, allowing the morpholine to adopt optimal conformations within a binding pocket.
Metabolic Stability Rationale
Using the Morpholin-2-yl attachment (C-linked) vs. Morpholin-4-yl (N-linked) has metabolic implications.
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N-linked morpholines are susceptible to oxidative metabolism (N-dealkylation).
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C-linked morpholines (secondary amines) are generally more stable, though the free NH is a site for Phase II conjugation (glucuronidation) unless further substituted in the final drug design.
Structural Interaction Map
Caption: Pharmacophore mapping showing the dual role of the urea (binding) and morpholine (solubility).
Part 4: Handling & Safety
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Hazard Identification: As a secondary amine/urea derivative, handle as a potential irritant.
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Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent carbonate formation on the free amine.
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Stability: Stable in solution (DMSO/MeOH) for >24 hours. Avoid strong acids/bases for prolonged periods to prevent urea hydrolysis.
References
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American Elements. (n.d.). 2-(Aminomethyl)morpholine Properties and CAS. Retrieved from [Link][2]
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PubChem. (n.d.). Compound Summary for Morpholine Derivatives. Retrieved from [Link]
